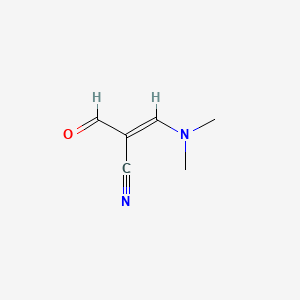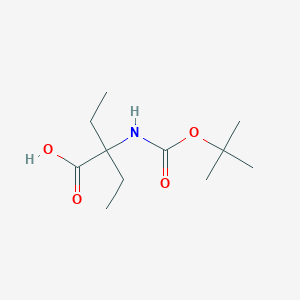![molecular formula C16H18O2 B3047534 苯酚,4-[1-(4-羟基苯基)-1-甲基乙基]-2-甲基- CAS No. 14151-63-4](/img/structure/B3047534.png)
苯酚,4-[1-(4-羟基苯基)-1-甲基乙基]-2-甲基-
描述
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-, also known as 4,4’-Ethylidenebisphenol, is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 4-[1-(4-hydroxyphenyl)ethyl]phenol . It is a white to yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- can be represented by the SMILES notation: CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O . This indicates that the molecule consists of two phenol groups connected by an ethyl group .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is a white to yellow crystalline powder . Phenols are moderately soluble in water . The melting point and boiling point of this compound are not explicitly mentioned in the search results.科学研究应用
Synthesis of Aromatic Polyesters
This compound has been used in the synthesis of new bisphenols, which are then polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC) and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method to obtain aromatic polyesters . These polyesters exhibit high thermal stability, good mechanical properties and chemical resistance .
Development of Electrochemical Sensors
An electrochemical sensor based on this compound has been developed for the detection of iodide anions . The sensor shows a linear response in the range of 1×10^−7 to 1×10^−4 M, with a low detection limit of 4×10^−8 M . This sensor can be used for water quality monitoring .
Optical and Sensing Properties
The compound has been studied for its optical, electrochemical, and sensing properties . It has been found to have high sensibility for the detection of I^−, with the absorption intensity changing due to the formation of a complex with iodide ions .
Material Science Applications
Due to its unique properties, this compound has potential applications in material science, particularly in the development of high-performance polymeric materials .
Chemical Synthesis
This compound can be used as a starting material in various chemical syntheses, particularly in the production of other complex organic compounds .
安全和危害
作用机制
Target of Action
Similar compounds like 4-hydroxyphenylpyruvate dioxygenase (hppd) are known to interact with enzymes such as fe (ii) -containing non-heme oxygenase . This enzyme catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Mode of Action
For instance, HPPD is known to catalyze the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Biochemical Pathways
The compound likely affects the biochemical pathways involving tyrosine catabolism, given its potential interaction with the enzyme HPPD . HPPD is involved in the second reaction of tyrosine catabolism, converting 4-hydroxyphenylpyruvate into homogentisate . The downstream effects of this pathway could include the production of fumarate and acetoacetate, which are important molecules in energy metabolism .
Result of Action
Based on its potential interaction with hppd, it can be inferred that the compound might influence the levels of homogentisate, fumarate, and acetoacetate in the cell, thereby affecting energy metabolism .
属性
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAJYYHALXFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559717 | |
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- | |
CAS RN |
14151-63-4 | |
| Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)









